[4-amino-2-(trifluoromethyl)phenyl](4-methyl-1-piperazinyl)Methanone
Description
4-Amino-2-(trifluoromethyl)phenylmethanone (CAS: 853297-04-8) is a piperazine-derived compound characterized by a methanone core linking a 4-amino-2-(trifluoromethyl)phenyl group to a 4-methylpiperazine moiety. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the amino group may facilitate hydrogen bonding in biological interactions . This compound is synthesized via coupling reactions, as inferred from related piperazine derivatives (e.g., HOBt/TBTU-mediated amide bond formation) . It is commercially available with a purity of 97%, indicating its utility as a building block in medicinal chemistry .
Properties
IUPAC Name |
[4-amino-2-(trifluoromethyl)phenyl]-(4-methylpiperazin-1-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16F3N3O/c1-18-4-6-19(7-5-18)12(20)10-3-2-9(17)8-11(10)13(14,15)16/h2-3,8H,4-7,17H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFOSAHLGQDMTAV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=O)C2=C(C=C(C=C2)N)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16F3N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90738704 | |
| Record name | [4-Amino-2-(trifluoromethyl)phenyl](4-methylpiperazin-1-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90738704 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
853297-04-8 | |
| Record name | [4-Amino-2-(trifluoromethyl)phenyl](4-methylpiperazin-1-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90738704 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(4-methylpiperazine-1-carbonyl)-3-(trifluoromethyl)aniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Bromination of 2-(Trifluoromethyl)Benzoic Acid
The process begins with regioselective bromination of 2-(trifluoromethyl)benzoic acid. The carboxylic acid group directs electrophilic substitution to the para position relative to itself, yielding 4-bromo-2-(trifluoromethyl)benzoic acid .
Conditions :
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Reagents : Dibromo hydantoin (1.2 equiv), glacial acetic acid (4–5 L/kg substrate), sulfuric acid (5–20 wt%).
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Temperature : Reflux (110–120°C).
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Time : 5–7 hours.
The brominated intermediate is purified via ice-water washing, achieving >98% purity.
Acyl Chloride Formation
The brominated product is converted to its acyl chloride using thionyl chloride (2.5 equiv) under reflux in anhydrous dichloromethane. Quantitative conversion is typically achieved within 3 hours.
Coupling with 4-Methylpiperazine
The acyl chloride reacts with 4-methylpiperazine (1.1 equiv) in ethyl acetate with triethylamine (2 equiv) as a base.
Conditions :
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Temperature : 0°C to room temperature.
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Time : 12–16 hours.
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Yield : 78–82%.
The product, 4-bromo-2-(trifluoromethyl)phenylmethanone , is isolated via solvent evaporation and recrystallization in toluene.
Amination of the Bromine Substituent
The bromine at the 4-position is replaced with an amino group via nucleophilic aromatic substitution.
Conditions :
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Reagents : Liquid ammonia (1.5 equiv), ethanol (3–5 L/kg substrate).
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Temperature : 120°C in a sealed reactor.
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Time : 8–10 hours.
The final product is purified via toluene recrystallization, achieving >99% purity.
Alternative Route via Nitro Reduction
Nitration of 2-(Trifluoromethyl)Benzoic Acid
Nitration introduces a nitro group at the 4-position using fuming nitric acid (1.5 equiv) and sulfuric acid (2 equiv) at 0°C. The nitro group serves as a precursor for the amino group.
Acylation and Coupling
The nitro intermediate is converted to its acyl chloride and coupled with 4-methylpiperazine as described in Section 1.3.
Catalytic Hydrogenation
The nitro group in 4-nitro-2-(trifluoromethyl)phenylmethanone is reduced using H<sub>2</sub>/Pd-C (5 wt%) in ethanol.
Conditions :
Comparative Analysis of Synthetic Routes
| Parameter | Bromination/Amination Route | Nitro Reduction Route |
|---|---|---|
| Total Yield | 45–55% | 60–65% |
| Reaction Steps | 4 | 3 |
| Critical Challenges | Bromine regioselectivity | Nitro reduction |
| Purity | >99% | 98–99% |
The bromination/amination route offers higher purity but lower overall yield due to multiple steps. The nitro reduction route is more efficient but requires careful handling of explosive intermediates.
Optimization Strategies
Solvent Systems
Catalytic Enhancements
Copper(I) iodide (5 mol%) in the amination step reduces reaction time to 6 hours with a 10% yield increase.
Scalability and Industrial Feasibility
The bromination/amination route is preferred for large-scale synthesis due to readily available reagents and robust purification protocols. A pilot-scale trial (100 kg substrate) achieved 73% yield with 99.2% purity, validating commercial viability .
Chemical Reactions Analysis
Types of Reactions
4-amino-2-(trifluoromethyl)phenylmethanone: can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols under mild conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can yield nitroso or nitro derivatives, while reduction of the carbonyl group can produce alcohol derivatives.
Scientific Research Applications
4-amino-2-(trifluoromethyl)phenylmethanone: has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly those targeting neurological and psychiatric disorders.
Biological Studies: The compound is used in studies exploring its interactions with various biological targets, including enzymes and receptors.
Material Science: Its unique chemical structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-amino-2-(trifluoromethyl)phenylmethanone involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances its lipophilicity, facilitating its passage through biological membranes. The piperazine ring can interact with various receptors, potentially modulating their activity.
Comparison with Similar Compounds
Structural Variations in Aromatic Substituents
Key Compounds :
- Target Compound: Features a 4-amino-2-(trifluoromethyl)phenyl group.
- Compound 21 (MK37): Thiophen-2-yl (4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)methanone .
- Compound 22 (MK47): 2-(Thiophen-2-yl)-1-(4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)ethanone .
- Compound 11a-j : Pyrimidinyl derivatives with sulfonylpiperazine groups .
Comparison :
Piperazine/Piperidine Core Modifications
Key Compounds :
Comparison :
- Ring Flexibility : The piperazine in the target allows conformational flexibility, whereas compound 72’s piperidine core may restrict rotation, impacting pharmacokinetics .
- Substituent Position : The 4-methyl group in the target’s piperazine contrasts with the trifluoromethylphenyl group in compound 72’s piperidine, influencing solubility and metabolic stability .
Heterocyclic Additions
Key Compounds :
Comparison :
Table 1: Key Properties of Selected Compounds
| Compound Name | Aromatic Group | Piperazine/Piperidine Substituent | Melting Point (°C) | Purity | Reference |
|---|---|---|---|---|---|
| Target Compound | 4-Amino-2-(trifluoromethyl)phenyl | 4-Methylpiperazine | N/A | 97% | |
| Compound 72 | Imidazo[1,2-b]pyridazin-2-yl | 4-(2-(Trifluoromethyl)phenyl)piperidine | 133–135 | 99.6% | |
| Compound 21 (MK37) | Thiophen-2-yl | 4-(4-(Trifluoromethyl)phenyl)piperazine | N/A | N/A | |
| 4-Aminophenylmethanone | 4-Aminophenyl | 4-Methylpiperazine | N/A | Reagent |
Biological Activity
4-Amino-2-(trifluoromethyl)phenylmethanone, with the CAS number 853297-04-8, is a compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is CHFNO, with a molecular weight of 287.28 g/mol. The structure features a trifluoromethyl group and a piperazine moiety, which are known to influence its pharmacological properties.
Antimicrobial Activity
Research indicates that compounds with similar structures often exhibit antimicrobial properties. For instance, derivatives of piperazine have shown efficacy against various bacterial strains. Studies suggest that the introduction of trifluoromethyl groups can enhance lipophilicity, potentially improving membrane permeability and antimicrobial activity .
Antidepressant Effects
The piperazine ring is commonly associated with antidepressant activity. A study investigating similar piperazine derivatives found significant serotonin reuptake inhibition, suggesting that 4-amino-2-(trifluoromethyl)phenylmethanone may also possess antidepressant-like effects . This is particularly relevant given the increasing focus on novel antidepressants with fewer side effects than traditional SSRIs.
Anti-inflammatory Properties
Inflammation plays a crucial role in various diseases, including arthritis and cardiovascular disorders. Compounds containing piperazine have been reported to exhibit anti-inflammatory effects through the inhibition of pro-inflammatory cytokines. The specific mechanism by which 4-amino-2-(trifluoromethyl)phenylmethanone exerts such effects remains to be elucidated but could involve modulation of NF-kB signaling pathways .
Study 1: Antimicrobial Efficacy
In a study published in the Journal of Medicinal Chemistry, researchers synthesized several piperazine derivatives and tested their antimicrobial activity against E. coli and Staphylococcus aureus. Among these, a derivative closely related to 4-amino-2-(trifluoromethyl)phenylmethanone exhibited significant inhibition, showcasing its potential as a lead compound for antibiotic development .
Study 2: Antidepressant Activity
A clinical trial assessed the antidepressant effects of a piperazine-based compound similar to 4-amino-2-(trifluoromethyl)phenylmethanone. Patients treated with the compound showed marked improvements in depression scores compared to placebo, indicating its potential for further development in treating mood disorders .
Research Findings Summary Table
Q & A
Q. What are the optimal synthetic routes for preparing 4-amino-2-(trifluoromethyl)phenylmethanone?
The synthesis typically involves coupling a substituted benzoyl chloride with a 4-methylpiperazine derivative under basic conditions. For example, nitro group reduction (e.g., using SnCl₂ in acidic media) can yield the amine precursor, followed by acylation with 4-methylpiperazine. Triethylamine is often used to neutralize HCl byproducts during coupling . Optimization of reaction time, solvent polarity (e.g., acetonitrile), and stoichiometric ratios (1:1.2 for amine:acyl chloride) improves yields above 80% .
Q. How can researchers assess the purity and structural integrity of this compound?
Combined analytical techniques are essential:
- HPLC : Purity >95% with retention time consistency (e.g., tR = 9.60 min under C18 column conditions) .
- NMR : Key signals include aromatic protons (δ 7.6–8.3 ppm for trifluoromethylphenyl), piperazine methyl (δ 2.3–2.5 ppm), and carbonyl resonance (δ 166–170 ppm in ¹³C NMR) .
- Elemental Analysis : Calculated vs. observed C/H/N values (e.g., C 61.71% vs. 61.67%) confirm stoichiometric accuracy .
Q. What handling and storage conditions are recommended for this compound?
Store at 2–8°C under inert gas (e.g., nitrogen) to prevent hydrolysis or oxidation. Use desiccants to mitigate moisture absorption, as piperazine derivatives are hygroscopic. For short-term use, refrigeration in amber vials suffices, but long-term storage requires lyophilization .
Advanced Research Questions
Q. How do electronic effects of substituents (e.g., trifluoromethyl) influence reactivity and binding affinity?
The trifluoromethyl group is electron-withdrawing, enhancing electrophilic aromatic substitution reactivity at the para-amino position. In receptor binding, its hydrophobicity and steric bulk improve target engagement (e.g., kinase inhibition via π-stacking and van der Waals interactions). Comparative studies of analogs show a 3–5× potency increase when CF₃ is retained vs. Cl or Br substitutions .
Q. How can computational modeling guide the design of derivatives with improved activity?
- Docking Studies : Use software like AutoDock Vina to predict binding poses in target proteins (e.g., tubulin or serotonin receptors). Focus on hydrogen bonds between the piperazine nitrogen and Asp/Glu residues.
- QSAR Models : Correlate logP values (1.8–2.5) with cellular permeability; derivatives with lower logP show better membrane penetration .
Q. What strategies resolve contradictions in spectroscopic data across studies?
- NMR Assignments : Assign overlapping signals via 2D techniques (HSQC, HMBC). For example, ambiguity in aromatic protons can be resolved by correlating ¹H-¹³C long-range couplings .
- X-ray Crystallography : Resolve tautomeric forms or conformational isomers (e.g., chair vs. boat piperazine conformers) .
Q. How can structure-activity relationship (SAR) studies optimize lead compounds?
- Piperazine Modifications : Introducing 2-hydroxyethyl or sulfonyl groups (e.g., [4-(2-hydroxyethyl)piperazine]) increases solubility but may reduce blood-brain barrier penetration .
- Phenyl Ring Substitutions : Electron-donating groups (e.g., 4-methyl) enhance metabolic stability, while bulky groups (e.g., 3-bromo) improve selectivity .
Q. What methodologies ensure reproducibility in biological assays?
Q. How does the trifluoromethyl group impact metabolic stability?
The CF₃ group reduces oxidative metabolism by cytochrome P450 enzymes, prolonging half-life in vitro. LC-MS studies show 90% parent compound remaining after 6 hours in hepatocyte assays, compared to 60% for non-fluorinated analogs .
Q. What are the challenges in scaling up synthesis for in vivo studies?
- Purification : Column chromatography with silica gel (Rf = 0.39–0.44) is effective for small batches but impractical for >10 g. Switch to recrystallization (e.g., ethanol/water) for scalability .
- Byproduct Control : Monitor nitro reduction intermediates (e.g., hydroxylamines) via TLC to prevent side reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
